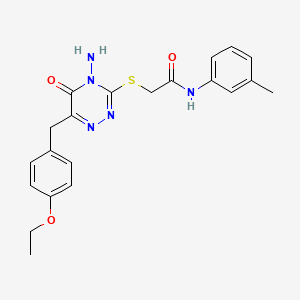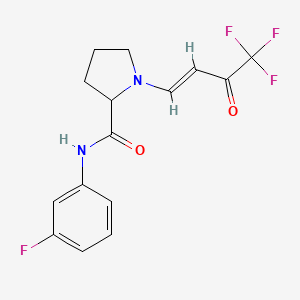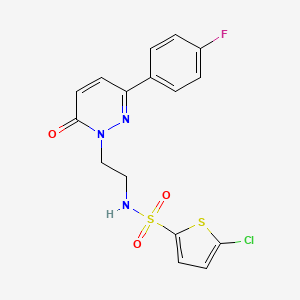
4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is an organic compound that falls under the category of benzenesulfonamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis starts with the sulfonation of 4-fluoro-2-methylbenzenamine with chlorosulfonic acid, leading to 4-fluoro-2-methylbenzenesulfonamide.
Pyrazole Introduction: : The intermediate product reacts with 2-bromoethyl thiophene to form the pyrazole derivative through nucleophilic substitution.
Final Coupling: : The final step involves a coupling reaction between the pyrazole derivative and the sulfonamide intermediate under specific conditions, often catalyzed by a base like potassium carbonate.
Industrial Production Methods
Industrial-scale production may involve streamlined processes incorporating continuous flow techniques to optimize yield and reduce reaction times. Utilization of automated reactors can ensure consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : It can undergo oxidative processes, particularly at the thiophene ring, resulting in sulfoxide or sulfone derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic aromatic substitution reactions can occur at the benzene ring, especially at the position para to the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide as oxidizing agents.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Use of alkyl halides and strong bases like sodium hydride for nucleophilic substitution.
Major Products Formed from These Reactions
Oxidative Products: : Sulfoxides or sulfones.
Reductive Products: : Corresponding amines.
Substitution Products: : Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is utilized in:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its role as an enzyme inhibitor.
Medicine: : Potential therapeutic applications in the treatment of inflammatory diseases.
Industry: : Component in the development of specialty polymers and dyes.
Mecanismo De Acción
The compound's effects are primarily due to its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, enabling it to bind to active sites and inhibit enzymatic activity. Additionally, the pyrazole ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Compared to other benzenesulfonamides, its distinct substitution pattern (fluoro, methyl, thiophene-pyrazole) endows it with unique chemical reactivity and biological activity. Similar compounds include:
4-chloro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
4-fluoro-2-methyl-N-(2-(3-(furanyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
These compounds share core structural motifs but differ in their substituents, leading to variations in their properties and applications. The unique combination of fluorine and thiophene in our compound enhances its potential utility in a broad range of applications.
Voilà—a deep dive into the world of 4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide! Anything else you're curious about?
Propiedades
IUPAC Name |
4-fluoro-2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S2/c1-12-10-14(17)2-3-16(12)24(21,22)18-6-8-20-7-4-15(19-20)13-5-9-23-11-13/h2-5,7,9-11,18H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFGOODQAREJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2550306.png)
![2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2550308.png)



![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-6-propyl-3,4-dihydropyrimidin-4-one](/img/structure/B2550315.png)
![3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2550317.png)
![3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide](/img/structure/B2550318.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2550325.png)

